molecular formula C34H42NO2P B12351250 11-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)benzo[b][1]benzazepine

11-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)benzo[b][1]benzazepine

Cat. No.: B12351250
M. Wt: 527.7 g/mol
InChI Key: MKNAAUOFIVYNTJ-UHFFFAOYSA-N
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Description

11-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)benzobbenzazepine is a complex organic compound characterized by its unique pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)benzobbenzazepine involves multiple steps, including the formation of the pentacyclic core and subsequent functionalization. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

11-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)benzobbenzazepine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

11-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)benzobbenzazepine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used to investigate biological pathways and interactions at the molecular level.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 11-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)benzobbenzazepine involves its interaction with specific molecular targets and pathways. This compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylethanol
  • p-Hydroxyphenylethanol
  • 4-Hydroxybenzaldehyde

Uniqueness

11-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)benzobbenzazepine is unique due to its complex pentacyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C34H42NO2P

Molecular Weight

527.7 g/mol

IUPAC Name

11-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)benzo[b][1]benzazepine

InChI

InChI=1S/C34H42NO2P/c1-5-13-27-23(9-1)19-21-31-33(27)34-28-14-6-2-10-24(28)20-22-32(34)37-38(36-31)35-29-15-7-3-11-25(29)17-18-26-12-4-8-16-30(26)35/h3-4,7-8,11-12,15-18,23-24,27-28,31-34H,1-2,5-6,9-10,13-14,19-22H2

InChI Key

MKNAAUOFIVYNTJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)CCC3C2C4C5CCCCC5CCC4OP(O3)N6C7=CC=CC=C7C=CC8=CC=CC=C86

Origin of Product

United States

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